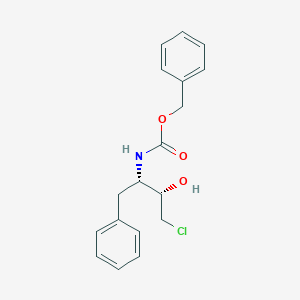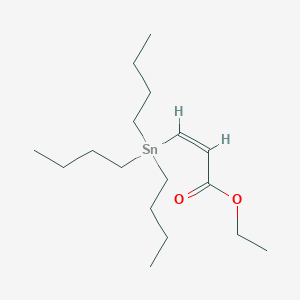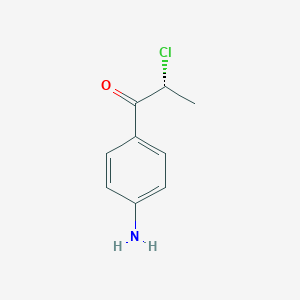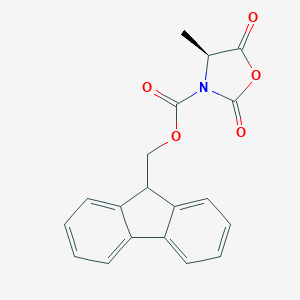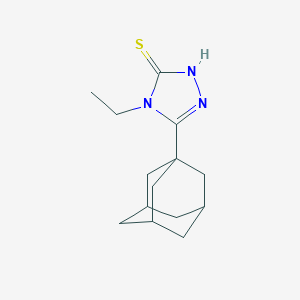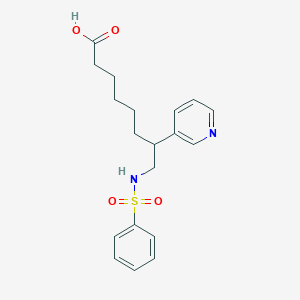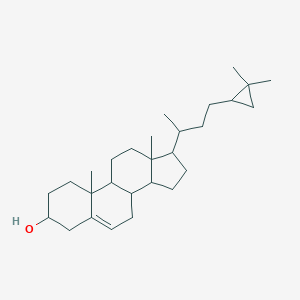
Sormosterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sormosterol is a sterol compound that has gained increasing attention in recent years due to its potential application in scientific research. This compound is derived from the ergosterol pathway and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
Sormosterol exerts its effects by modulating various signaling pathways in the body. It has been found to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a crucial role in regulating lipid metabolism. Sormosterol has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Sormosterol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. Sormosterol has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Sormosterol has been found to regulate cholesterol metabolism by modulating the expression of various genes involved in cholesterol synthesis and uptake.
Vorteile Und Einschränkungen Für Laborexperimente
Sormosterol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Sormosterol is also soluble in organic solvents, making it easy to work with in the lab. However, one limitation of Sormosterol is its low bioavailability, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for Sormosterol research. One direction is to investigate its potential application in the treatment of various diseases, such as cancer and cardiovascular diseases. Another direction is to study the mechanism of action of Sormosterol in more detail, which can help to identify new targets for drug development. Additionally, future research can focus on improving the bioavailability of Sormosterol and developing new methods for its delivery in vivo.
Conclusion:
In conclusion, Sormosterol is a promising compound that has potential application in scientific research. It has been found to exhibit various biochemical and physiological effects and has been used in studies related to inflammation, cancer, and cholesterol metabolism. Sormosterol has several advantages for lab experiments, but its low bioavailability is a limitation. Future research can focus on investigating its potential application in the treatment of various diseases and improving its bioavailability.
Wissenschaftliche Forschungsanwendungen
Sormosterol has been used in various scientific research studies due to its potential application in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. Sormosterol has also been used in studies related to cholesterol metabolism and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
131487-01-9 |
|---|---|
Produktname |
Sormosterol |
Molekularformel |
C28H46O |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
17-[4-(2,2-dimethylcyclopropyl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(6-7-20-17-26(20,2)3)23-10-11-24-22-9-8-19-16-21(29)12-14-27(19,4)25(22)13-15-28(23,24)5/h8,18,20-25,29H,6-7,9-17H2,1-5H3 |
InChI-Schlüssel |
RPIBVLMTWVBKKJ-UHFFFAOYSA-N |
SMILES |
CC(CCC1CC1(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Kanonische SMILES |
CC(CCC1CC1(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Synonyme |
sormosterol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)

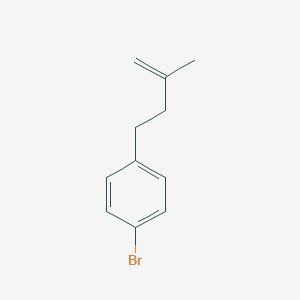
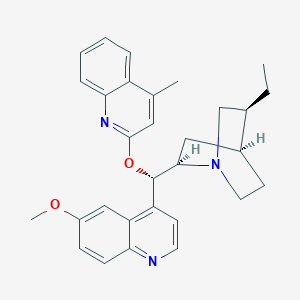
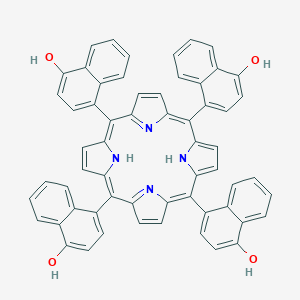
![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one](/img/structure/B144971.png)
![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)
